molecular formula C12H16N2O B11894055 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane

6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane

Cat. No.: B11894055
M. Wt: 204.27 g/mol
InChI Key: UYCXQKXTLGCUKG-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom. This compound features a pyridine ring attached to a spiro[3.3]heptane core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the preparation of the spiro[3.3]heptane core. One common method involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive reactions to introduce the pyridine moiety . Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, which offer higher yields and often do not require purification through chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a spiro[3.3]heptane core with a pyridine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-(pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C12H16N2O/c1-2-10(6-13-3-1)7-15-11-4-12(5-11)8-14-9-12/h1-3,6,11,14H,4-5,7-9H2

InChI Key

UYCXQKXTLGCUKG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OCC3=CN=CC=C3

Origin of Product

United States

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